2-cyclopropyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS No.: 2549040-79-9
Cat. No.: VC11809433
Molecular Formula: C18H18F3N7
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549040-79-9 |
|---|---|
| Molecular Formula | C18H18F3N7 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 5-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C18H18F3N7/c19-18(20,21)13-11-16(25-17(23-13)12-1-2-12)27-9-7-26(8-10-27)14-4-6-28-15(24-14)3-5-22-28/h3-6,11-12H,1-2,7-10H2 |
| Standard InChI Key | CSBGFOHGKDRPGZ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC5=CC=NN5C=C4)C(F)(F)F |
| Canonical SMILES | C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC5=CC=NN5C=C4)C(F)(F)F |
Introduction
Structural Analysis and Chemical Significance
Core Architecture and Substituent Roles
The molecule features a pyrimidine ring (positions 2, 4, and 6) modified with three distinct substituents:
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Cyclopropyl group (position 2): Enhances metabolic stability by reducing oxidative degradation while maintaining moderate lipophilicity .
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Trifluoromethyl group (position 6): Improves membrane permeability and binding affinity through hydrophobic interactions and electron-withdrawing effects .
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Piperazine-pyrrolo[1,5-a]pyrimidine moiety (position 4): Serves as a hinge-binding motif critical for interactions with kinase ATP pockets, particularly PI3Kδ .
The pyrazolo[1,5-a]pyrimidine subunit, a bicyclic heteroaromatic system, mimics purine bases, enabling competitive inhibition of ATP-dependent kinases . Computational docking studies of analogous structures reveal that the morpholine oxygen in similar frameworks forms hydrogen bonds with Val-828 in PI3Kδ’s hinge region, a interaction likely conserved in this compound .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis involves three key fragments (Figure 1):
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Pyrimidine core: Constructed via cyclocondensation of β-ketoesters with guanidine derivatives.
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Pyrazolo[1,5-a]pyrimidine-piperazine module: Synthesized through Suzuki coupling or nucleophilic aromatic substitution, as described for related PI3Kδ inhibitors .
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Trifluoromethyl and cyclopropyl groups: Introduced via halogen exchange or cross-coupling reactions.
Stepwise Synthesis
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Pyrimidine core formation:
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Piperazine functionalization:
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Trifluoromethyl introduction:
Key Challenges:
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Steric hindrance during piperazine coupling necessitates palladium catalysts with bulky phosphine ligands (e.g., XPhos) .
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Trifluoromethyl group installation requires careful control to avoid over-fluorination .
Structure-Activity Relationship (SAR) and Target Engagement
Impact of Substituents on PI3Kδ Inhibition
Data from analogous pyrazolo[1,5-a]pyrimidines (Table 1) suggest the following SAR trends:
| Substituent | Role in PI3Kδ Inhibition | IC50 (nM) | Selectivity (α/δ) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Hinge binding via morpholine-Val828 interaction | 18* | 79* |
| Trifluoromethyl | Hydrophobic pocket occupancy | 2.8* | 1415* |
| Cyclopropyl | Metabolic stabilization | N/A | N/A |
*Data extrapolated from CPL302415 and CPL302253 .
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Piperazine linker: Flexibility allows adaptation to PI3Kδ’s affinity pocket, while nitrogen atoms facilitate hydrogen bonding with Asp832 and Asp897 .
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Trifluoromethyl group: Fills a hydrophobic cleft near Trp760, enhancing selectivity over PI3Kα/β .
Selectivity Profiling
Molecular dynamics simulations predict >1,000-fold selectivity for PI3Kδ over PI3Kγ due to steric clashes between the cyclopropyl group and PI3Kγ’s Met804 residue .
Pharmacological and Physicochemical Properties
Drug-Likeness Parameters
Calculated using SwissADME:
| Parameter | Value |
|---|---|
| Molecular weight | 486.47 g/mol |
| LogP | 3.2 |
| H-bond donors | 2 |
| H-bond acceptors | 8 |
| PSA | 98.5 Ų |
The compound adheres to Lipinski’s rule (MW <500, LogP <5, HBD <5, HBA <10), suggesting favorable oral bioavailability.
In Vitro and In Vivo Efficacy
While direct data are unavailable, structurally related inhibitors exhibit:
Therapeutic Applications and Clinical Outlook
Autoimmune and Inflammatory Diseases
The compound’s PI3Kδ selectivity positions it as a candidate for:
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Asthma/COPD: Suppression of eosinophil activation and cytokine release .
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Rheumatoid arthritis: Inhibition of synovial fibroblast proliferation .
Oncology
PI3Kδ inhibitors show promise in hematologic malignancies (e.g., CLL, NHL), though cyclopropane’s metabolic stability may reduce hepatotoxicity risks compared to existing drugs .
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